N-Isopropyl-1H-indazol-6-amine
Overview
Description
Synthesis Analysis
- Transition Metal Catalyzed Reactions : A Cu(OAc)2-catalyzed synthesis of 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant has been described. This method yields a wide variety of 1H-indazoles in good to excellent yields .
Chemical Reactions Analysis
- Metal-Catalyzed Reactions : Transition metals play a significant role in achieving good yields and minimizing byproducts .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis Techniques
N-Isopropyl-1H-indazol-6-amine, as part of the 1H-indazole family, is involved in various synthesis techniques. A notable method includes the synergistic rhodium/copper catalysis for synthesizing 1H-indazoles, using nitrosobenzenes as aminating agents. This process involves C-H activation and C-N/N-N coupling under redox-neutral conditions, demonstrating high efficiency and functional group tolerance (Wang & Li, 2016). Additionally, the cooperative cobalt- and copper-catalyzed C-H activation of imidate esters and oxidative coupling with anthranils, allowing efficient synthesis of 1H-indazoles, is another significant method (Li et al., 2016).
Anticancer Properties
1H-indazole-6-amine derivatives, including this compound, have shown potential in anticancer applications. A study discovered certain 6-aminoindazole derivatives with excellent cytotoxicity against human colorectal cancer cell lines (Hoang et al., 2022). This highlights the potential of this compound in developing novel anticancer agents.
Material Science and Corrosion Inhibition
In material science, indazole derivatives, including this compound, are used in fabricating self-assembled monolayers for corrosion inhibition of copper. Novel long alkyl-chain indazole derivatives have shown superior inhibition performance in protecting copper surfaces from corrosion (Qiang et al., 2018).
Luminescent Materials
Indazole compounds have also been utilized in the synthesis of luminescent materials. A novel molecular emissive probe was synthesized using 1H-indazole-6-carboxaldehyde, highlighting the role of indazole derivatives in the design and synthesis of organic molecular probes and luminescent materials (Núñez et al., 2012).
Fluorescence and Aggregation-Induced Emission Properties
The fluorescence and aggregation-induced emission (AIE) properties of 1H-indazole derivatives have been explored, with potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
N-propan-2-yl-1H-indazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)12-9-4-3-8-6-11-13-10(8)5-9/h3-7,12H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGLYJTVVAVSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655743 | |
Record name | N-(Propan-2-yl)-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152873-01-2 | |
Record name | N-(Propan-2-yl)-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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